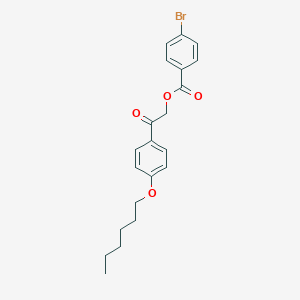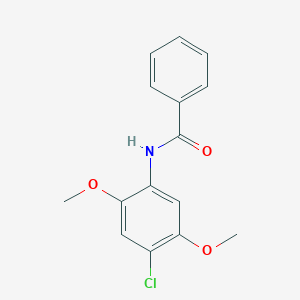
Tetrahydro-2-furanylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-2-furanylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, commonly known as THF-BM-PPQ, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of THF-BM-PPQ is not fully understood, but it is believed to involve the inhibition of various cellular pathways. THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. Additionally, THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in the metabolism of the malaria parasite, which may contribute to its anti-malarial activity.
Biochemical and Physiological Effects:
THF-BM-PPQ has been shown to exhibit potent anti-cancer activity in preclinical studies, and it has also been investigated as a potential treatment for malaria due to its ability to inhibit the growth of the malaria parasite. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease. THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer activity. Additionally, THF-BM-PPQ has been shown to inhibit the activity of enzymes involved in the metabolism of the malaria parasite, which may contribute to its anti-malarial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THF-BM-PPQ has several advantages for lab experiments. It has been shown to exhibit potent anti-cancer and anti-malarial activity in preclinical studies, which makes it a promising candidate for further investigation. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects, which makes it a potential treatment for Alzheimer's disease. However, THF-BM-PPQ has several limitations for lab experiments. It is a complex compound that requires a multi-step synthesis process, which may limit its availability for research purposes. Additionally, the mechanism of action of THF-BM-PPQ is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for THF-BM-PPQ research. One direction is to further investigate its potential as a treatment for cancer. Preclinical studies have shown that THF-BM-PPQ exhibits potent anti-cancer activity, and further investigation is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for malaria. THF-BM-PPQ has been shown to inhibit the growth of the malaria parasite, and further investigation is needed to determine its potential as an anti-malarial treatment. Additionally, further investigation is needed to determine the mechanism of action of THF-BM-PPQ, which may lead to the development of new therapeutic applications.
Métodos De Síntesis
THF-BM-PPQ is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in scientific literature, and it involves the use of several reagents and solvents. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
THF-BM-PPQ has been the subject of extensive scientific research due to its potential therapeutic applications. It has been investigated as a potential treatment for various diseases, including cancer, malaria, and Alzheimer's disease. THF-BM-PPQ has been shown to exhibit potent anti-cancer activity in preclinical studies, and it has also been investigated as a potential treatment for malaria due to its ability to inhibit the growth of the malaria parasite. Additionally, THF-BM-PPQ has been shown to have neuroprotective effects and has been investigated as a potential treatment for Alzheimer's disease.
Propiedades
Fórmula molecular |
C23H26BrNO5 |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
oxolan-2-ylmethyl 4-(5-bromo-2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C23H26BrNO5/c1-13-20(23(27)30-12-15-5-4-10-29-15)21(16-11-14(24)8-9-19(16)28-2)22-17(25-13)6-3-7-18(22)26/h8-9,11,15,21,25H,3-7,10,12H2,1-2H3 |
Clave InChI |
LJEOYORKUIBZCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4CCCO4 |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)Br)OC)C(=O)OCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)








![[1,2,5]Oxadiazolo[3,4-E]bis[1,2,4]triazolo[4,3-a:3',4'-c]pyrazine](/img/structure/B274042.png)
![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)


